molecular formula C8H12N4O B1384409 2-(Dimethylamino)-N-hydroxyisonicotinimidamide CAS No. 468068-31-7

2-(Dimethylamino)-N-hydroxyisonicotinimidamide

Cat. No.: B1384409
CAS No.: 468068-31-7
M. Wt: 180.21 g/mol
InChI Key: LJMUGRFUJLXJQD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-hydroxyisonicotinimidamide is a chemical compound with a unique structure that includes both dimethylamino and hydroxyisonicotinimidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide typically involves the reaction of isonicotinic acid with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under pressure. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-hydroxyisonicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-N-hydroxyisonicotinimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the hydroxyisonicotinimidamide group.

    N,N-Dimethylglycine: Contains a dimethylamino group but differs in the rest of the structure.

    4-Dimethylaminopyridine: Shares the dimethylamino group but has a different core structure.

Uniqueness

2-(Dimethylamino)-N-hydroxyisonicotinimidamide is unique due to the presence of both dimethylamino and hydroxyisonicotinimidamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

468068-31-7

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11)

InChI Key

LJMUGRFUJLXJQD-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=NC=CC(=C1)/C(=N/O)/N

SMILES

CN(C)C1=NC=CC(=C1)C(=NO)N

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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CN(C)c1cc(C(N)=NO)ccn1

Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (0.47 g, 7.0 mmol) in methanol (10 mL) was added sodium metal (0.16 g, 7.0 mmol) portionwise. After all the sodium metal had dissolved 4-cyano-2-dimethylaminopyridine (1.0 g, 7.0 mmol) was added and the reaction was heated to reflux for 4 hours. The reaction was cooled to room temperature, filtered to remove precipitated sodium chloride and the filtrate was evaporated to dryness. The residue was dissolved in ethanol in order to crystallise the product but this was unsuccessful, so the solvent was removed in vacuo to give the title compound as a white solid (1.7 g), which was contaminated with ethanol.
Quantity
0.47 g
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reactant
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0.16 g
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10 mL
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0 (± 1) mol
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1 g
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title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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